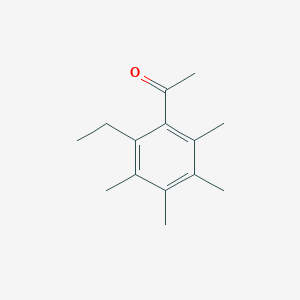
1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone is an organic compound with the molecular formula C14H20O. This compound is characterized by its aromatic ketone structure, which includes a phenyl ring substituted with ethyl and multiple methyl groups. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone can be synthesized through Friedel-Crafts acylation. This involves the reaction of 2-ethyl-3,4,5,6-tetramethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies may explore its biological activity and potential as a pharmaceutical intermediate.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-ethyl-3,4,5,6-tetramethylphenyl)ethanone involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to its biological activity. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.
Comparación Con Compuestos Similares
1-(2,4,5-Trimethylphenyl)ethanone: Similar structure but lacks the ethyl group.
1-(2,3,5,6-Tetramethylphenyl)ethanone: Similar structure but different substitution pattern on the phenyl ring.
Uniqueness: 1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the ethyl group and multiple methyl groups can affect its steric and electronic characteristics, making it distinct from other similar compounds.
Propiedades
Número CAS |
92300-31-7 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-(2-ethyl-3,4,5,6-tetramethylphenyl)ethanone |
InChI |
InChI=1S/C14H20O/c1-7-13-10(4)8(2)9(3)11(5)14(13)12(6)15/h7H2,1-6H3 |
Clave InChI |
CWIWPMFMTKEPHK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C(=C1C(=O)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


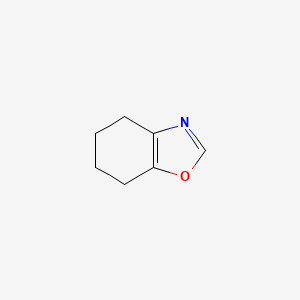
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)
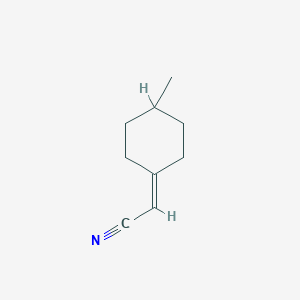

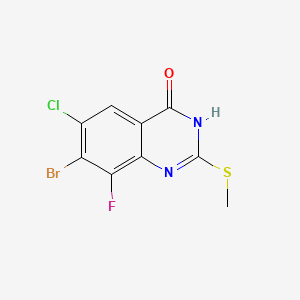
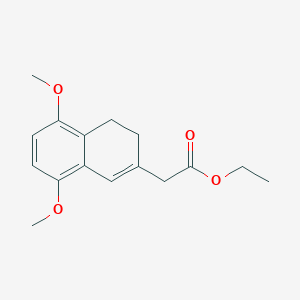
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)
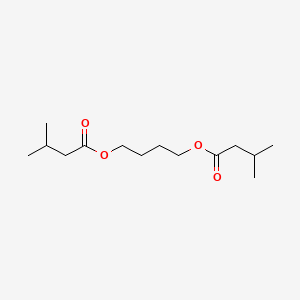

![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)
![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)
